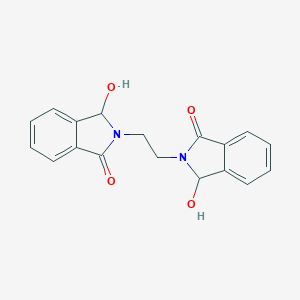![molecular formula C18H25N3O3 B276978 (1-{2-Oxo-2-[4-(2-pyridinyl)-1-piperazinyl]ethyl}cyclopentyl)acetic acid](/img/structure/B276978.png)
(1-{2-Oxo-2-[4-(2-pyridinyl)-1-piperazinyl]ethyl}cyclopentyl)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1-{2-Oxo-2-[4-(2-pyridinyl)-1-piperazinyl]ethyl}cyclopentyl)acetic acid is a chemical compound used in scientific research. It is a type of non-steroidal anti-inflammatory drug (NSAID) that has shown potential in treating inflammation and pain.
Mecanismo De Acción
The mechanism of action of (1-{2-Oxo-2-[4-(2-pyridinyl)-1-piperazinyl]ethyl}cyclopentyl)acetic acid is not fully understood. However, it is believed to work by inhibiting the activity of cyclooxygenase (COX) enzymes. COX enzymes are responsible for the production of prostaglandins, which are involved in inflammation and pain. By inhibiting COX enzymes, this compound reduces the production of prostaglandins, leading to a decrease in inflammation and pain.
Biochemical and physiological effects:
(1-{2-Oxo-2-[4-(2-pyridinyl)-1-piperazinyl]ethyl}cyclopentyl)acetic acid has been shown to have several biochemical and physiological effects. In animal models, it has been shown to reduce inflammation and pain. It has also been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. In addition, it has been shown to be well-tolerated in animal studies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using (1-{2-Oxo-2-[4-(2-pyridinyl)-1-piperazinyl]ethyl}cyclopentyl)acetic acid in lab experiments is its potential as an anti-inflammatory and analgesic agent. It has also been shown to have a favorable pharmacokinetic profile, making it a good candidate for further study. However, one limitation is that the mechanism of action is not fully understood, which may make it difficult to optimize dosing and treatment regimens.
Direcciones Futuras
There are several future directions for research on (1-{2-Oxo-2-[4-(2-pyridinyl)-1-piperazinyl]ethyl}cyclopentyl)acetic acid. One direction is to further explore its potential as an anti-inflammatory and analgesic agent. Another direction is to study its potential use in treating neuropathic pain, osteoarthritis, and rheumatoid arthritis. In addition, further research is needed to fully understand its mechanism of action and optimize dosing and treatment regimens. Finally, research could be conducted to explore its potential use in combination with other drugs to enhance its therapeutic effects.
In conclusion, (1-{2-Oxo-2-[4-(2-pyridinyl)-1-piperazinyl]ethyl}cyclopentyl)acetic acid is a promising compound for scientific research. Its potential as an anti-inflammatory and analgesic agent, favorable pharmacokinetic profile, and well-tolerated nature make it a good candidate for further study. Further research is needed to fully understand its mechanism of action and optimize dosing and treatment regimens.
Métodos De Síntesis
The synthesis of (1-{2-Oxo-2-[4-(2-pyridinyl)-1-piperazinyl]ethyl}cyclopentyl)acetic acid involves several steps. The starting material is cyclopentanone, which is then converted to 2-cyclopentenone. The 2-cyclopentenone is then reacted with 4-(2-pyridinyl)-1-piperazinecarboxylic acid to form a key intermediate. This intermediate is then reacted with ethyl chloroacetate, followed by hydrolysis to yield the final product.
Aplicaciones Científicas De Investigación
(1-{2-Oxo-2-[4-(2-pyridinyl)-1-piperazinyl]ethyl}cyclopentyl)acetic acid has been used in various scientific research studies. It has been shown to have anti-inflammatory and analgesic effects in animal models. It has also been studied for its potential use in treating neuropathic pain, osteoarthritis, and rheumatoid arthritis. In addition, this compound has been used in studies related to drug metabolism and pharmacokinetics.
Propiedades
Fórmula molecular |
C18H25N3O3 |
|---|---|
Peso molecular |
331.4 g/mol |
Nombre IUPAC |
2-[1-[2-oxo-2-(4-pyridin-2-ylpiperazin-1-yl)ethyl]cyclopentyl]acetic acid |
InChI |
InChI=1S/C18H25N3O3/c22-16(13-18(14-17(23)24)6-2-3-7-18)21-11-9-20(10-12-21)15-5-1-4-8-19-15/h1,4-5,8H,2-3,6-7,9-14H2,(H,23,24) |
Clave InChI |
ZUMZXCOEKVWODD-UHFFFAOYSA-N |
SMILES |
C1CCC(C1)(CC(=O)N2CCN(CC2)C3=CC=CC=N3)CC(=O)O |
SMILES canónico |
C1CCC(C1)(CC(=O)N2CCN(CC2)C3=CC=CC=[NH+]3)CC(=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{1-[2-(4-methylphenyl)-1H-indol-3-yl]-3-oxo-1,3-dihydro-2H-isoindol-2-yl}propanoic acid](/img/structure/B276895.png)

![2-[2-(4-chlorophenyl)ethyl]-3-hydroxy-2,3,4,5,6,7-hexahydro-1H-isoindol-1-one](/img/structure/B276898.png)

![3-[1-(2-methyl-1H-indol-3-yl)-3-oxo-1,3-dihydro-2H-isoindol-2-yl]propanoic acid](/img/structure/B276902.png)
![[1-oxo-3-(2-phenyl-1H-indol-3-yl)-1,3-dihydro-2H-isoindol-2-yl]acetic acid](/img/structure/B276904.png)

![1-{4-[(4-Methoxyphenyl)amino]-4-oxobutanoyl}piperidine-4-carboxylic acid](/img/structure/B276907.png)

![{1-[2-(3-methoxyphenyl)-1-methyl-1H-indol-3-yl]-3-oxo-1,3-dihydro-2H-isoindol-2-yl}acetic acid](/img/structure/B276914.png)
![{1-[2-(3-methoxyphenyl)-1H-indol-3-yl]-3-oxo-1,3-dihydro-2H-isoindol-2-yl}acetic acid](/img/structure/B276915.png)
![{1-[2-(4-fluorophenyl)-1-methyl-1H-indol-3-yl]-3-oxo-1,3-dihydro-2H-isoindol-2-yl}acetic acid](/img/structure/B276916.png)

